molecular formula C12H16N2O B244997 N-(2-pyrrolidin-1-ylphenyl)acetamide

N-(2-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B244997
M. Wt: 204.27 g/mol
InChI Key: LWVCLGSSVJAKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Pyrrolidin-1-ylphenyl)acetamide is an acetamide derivative featuring a pyrrolidine ring attached to the ortho position of a phenyl group, which is further linked to an acetamide moiety. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of the phenyl-acetamide framework. The pyrrolidine substituent may enhance solubility and modulate receptor interactions, making it a candidate for further therapeutic exploration .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H16N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,15)

InChI Key

LWVCLGSSVJAKAS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1N2CCCC2

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

Meta-Substituted Trichloro-Acetamides

N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-Cl, 3-CH₃, 3,5-(CH₃)₂) exhibit distinct solid-state geometries influenced by electron-withdrawing groups. For instance, nitro groups at meta positions significantly alter crystal lattice parameters . In contrast, N-(2-pyrrolidin-1-ylphenyl)acetamide lacks strong electron-withdrawing groups, which may reduce its crystallinity but improve metabolic stability due to the pyrrolidine’s electron-donating nature.

Sulfonamide-Containing Acetamides

Compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) show potent analgesic and anti-hypernociceptive activities . The sulfonamide group enhances hydrogen bonding with biological targets, whereas the pyrrolidine in this compound may favor interactions with hydrophobic pockets in enzymes or receptors.

Heterocyclic Acetamide Derivatives
  • Quinazoline-Sulfonyl Acetamides: Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) display notable anticancer activity against HCT-1, MCF-7, and PC-3 cell lines . The quinazoline-sulfonyl moiety likely contributes to DNA intercalation or kinase inhibition, which is absent in this compound.
  • Pyridazinone Acetamides: Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Pharmacological Activity Comparison

Anticancer Activity
Compound Key Substituents Cell Lines Tested (IC₅₀) Mechanism Insights
This compound Pyrrolidine, phenyl, acetamide Not reported Potential kinase modulation
Compound 38 Pyrrolidinyl-quinazoline-sulfonyl HCT-1, MCF-7, PC-3 (IC₅₀ < 10 µM) DNA intercalation
Compound 40 Morpholinyl-quinazoline-sulfonyl Broad-spectrum activity Enhanced solubility

Key Insight : While pyrrolidine-containing acetamides (e.g., Compound 38) show moderate anticancer activity, morpholine or piperidine analogs (e.g., Compound 40) often exhibit superior potency due to improved solubility and target affinity .

Antimicrobial Activity
Compound Substituents Activity Profile
This compound Pyrrolidine-phenyl-acetamide Not reported
Compound 47 Benzo[d]thiazol-sulfonyl-piperazine Gram-positive bacteria (MIC 8 µg/mL)
Compound 49 Thiazol-2-yl Antifungal (MIC 16 µg/mL)

Key Insight : The absence of sulfonyl-piperazine or thiazole groups in this compound may limit its antimicrobial efficacy compared to these derivatives .

Analgesic Activity
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Shows comparable activity to paracetamol, likely via COX inhibition .
  • This compound : Lacks sulfonamide groups but may target alternative pain pathways (e.g., opioid receptors) due to pyrrolidine’s flexibility .

Unique Properties of this compound

  • Molecular Switch Potential: highlights a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as novel molecular switches, suggesting conformational changes in response to environmental stimuli (e.g., pH or light).
  • Synthetic Versatility : The ortho-pyrrolidine substitution allows for regioselective modifications, unlike meta-substituted analogs constrained by steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.